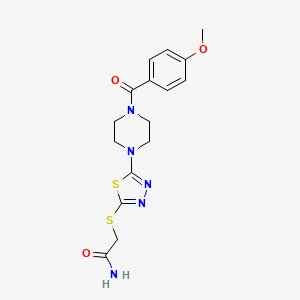
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound featuring a thiadiazole ring and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps. One common approach is the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenyl imidazole-2-thiol in the presence of a suitable coupling agent, such as carbodiimide, under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted thiadiazole and imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is studied for its potential biological activities. It has shown promise in modulating various biochemical pathways.
Medicine: This compound has been investigated for its therapeutic potential. It exhibits cytotoxic properties, making it a candidate for anticancer drug development. Its ability to interact with biological targets, such as STAT3, highlights its potential in cancer therapy.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in dyeing, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. It is known to inhibit STAT3, a transcription factor involved in various cellular processes, including cell growth and apoptosis. By inhibiting STAT3, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Comparación Con Compuestos Similares
Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Imidazole derivatives: Compounds containing the imidazole ring are structurally similar and often have comparable biological effects.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide stands out due to its dual-ring structure, which enhances its biological activity and stability. This combination of thiadiazole and imidazole rings provides a unique scaffold for developing new therapeutic agents.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-10-17-18-13(22-10)16-12(20)9-21-14-15-7-8-19(14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBDDZMTZPRTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)

![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)



![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide](/img/structure/B2815780.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815783.png)
![Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate](/img/structure/B2815786.png)

![2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)

